DL-tert-Leucine

Overview

Description

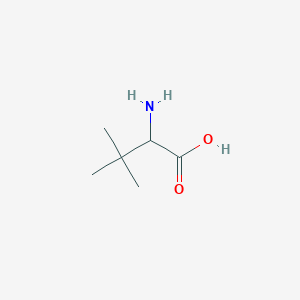

DL-tert-Leucine: is a non-proteinogenic chiral amino acid with the molecular formula C6H13NO2. It is a racemic mixture of D-tert-Leucine and L-tert-Leucine. This compound is widely used as a chiral intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: DL-tert-Leucine can be synthesized through the chemical route by synthesizing racemic this compound, followed by optical isomer splitting.

Enzyme-Catalyzed Synthesis: Another method involves the use of leucine dehydrogenase and glucose dehydrogenase to catalyze the synthesis of L-tert-Leucine from α-keto acid.

Industrial Production Methods:

Chemical Route: The chemical synthesis of this compound involves the formation of racemic this compound, followed by optical isomer splitting. This method is commonly used in industrial settings due to its scalability.

Enzyme-Catalyzed Route: The enzyme-catalyzed synthesis involves the use of multi-enzyme systems, such as leucine dehydrogenase and glucose dehydrogenase, immobilized on metal-organic frameworks.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: DL-tert-Leucine can undergo oxidation reactions to form corresponding oxo acids.

Reduction: It can be reduced to form amino alcohols.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of oxo acids.

Reduction: Formation of amino alcohols.

Substitution: Formation of various derivatives, including esters and amides.

Scientific Research Applications

Pharmaceutical Applications

DL-tert-Leucine is commonly used as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its ability to form diastereomeric salts with chiral acids makes it valuable in drug development.

This compound plays a significant role in biochemical studies, particularly concerning protein synthesis and metabolic pathways. Research has shown that leucine, including its derivatives like this compound, activates the mTORC1 signaling pathway, which is essential for muscle growth and metabolic health .

Case Study: Muscle Growth and Metabolism

In a study involving Sprague-Dawley rats, supplementation with leucine resulted in increased phosphorylation of mTOR and enhanced protein synthesis in skeletal muscle. This highlights the potential of this compound as a therapeutic agent for conditions such as muscle wasting and metabolic disorders .

| Parameter | Control Group | Leucine-Supplemented Group |

|---|---|---|

| mTOR Phosphorylation Levels | Baseline | Increased |

| Muscle Fiber Diameter (µm) | 20 | 25 |

Nutritional Applications

As an amino acid, this compound is also explored as a nutritional supplement, particularly in animal feed. Its role as a nutrition fortifier can enhance growth performance in livestock.

Case Study: Animal Feed Additive

Research indicates that incorporating this compound into animal diets can improve growth rates and feed efficiency. Engineered strains of E. coli have been utilized to produce L-tert-Leucine from trimethylpyruvic acid, demonstrating an efficient biosynthesis route that could lower production costs for animal feed additives .

| Feed Composition | Growth Rate (g/day) |

|---|---|

| Control Group | 150 |

| This compound Supplemented Group | 180 |

Mechanism of Action

DL-tert-Leucine exerts its effects by interacting with specific molecular targets and pathways. For instance, its acetylated form, N-acetyl-DL-leucine, switches its uptake into cells from the L-type amino acid transporter to organic anion transporters and monocarboxylate transporter type 1 . This switch enhances its pharmacokinetic and pharmacodynamic properties, making it effective in treating various neurological disorders .

Comparison with Similar Compounds

L-tert-Leucine: A chiral intermediate used in similar applications.

D-tert-Leucine: Another enantiomer of DL-tert-Leucine with similar properties.

N-acetyl-DL-leucine: A modified form used in the treatment of vertigo and cerebellar ataxia.

Uniqueness: this compound is unique due to its racemic nature, offering a combination of both D- and L- forms, which can be advantageous in certain synthetic applications. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and industry make it a valuable compound .

Biological Activity

DL-tert-Leucine, a non-natural amino acid, has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals, food additives, and animal nutrition. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic interactions, metabolic pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an isomer of leucine characterized by a tert-butyl group attached to the alpha carbon. This structural modification imparts distinct physical and chemical properties compared to natural amino acids. The compound exists in two enantiomeric forms: D-tert-Leucine and L-tert-Leucine, with varying biological activities.

Synthesis and Enzymatic Activity

The biosynthesis of L-tert-Leucine primarily involves the enzyme leucine dehydrogenase (LeuDH), which catalyzes the asymmetric reduction of trimethylpyruvic acid (TMP) to produce L-tert-Leucine. Recent studies have highlighted the efficiency of engineered LeuDHs in this process. For instance, one study reported a yield of 87.38% for L-Tle production from TMP using whole-cell biocatalysis with engineered Escherichia coli .

Enzymatic Characteristics

The kinetic parameters of LeuDHs demonstrate their specificity for substrates. For example, the apparent for L-leucine was found to be 0.40 mM, indicating a high affinity for this substrate compared to L-Tle, which exhibited only 5.7% relative activity . The Vmax for L-leucine transport was measured at approximately 3 mmoles/1/min, showcasing the enzyme's efficiency in transporting and metabolizing leucine derivatives .

Nutritional Role

This compound serves as a nutritional fortifier in animal feed. Its unique structure allows it to act as a building block for protein synthesis and may enhance growth performance in livestock. Research indicates that adding this compound to animal diets can improve feed efficiency and overall health .

Pharmaceutical Applications

The compound's chiral nature makes it an attractive candidate for pharmaceutical applications. Its derivatives are being explored for their potential in drug formulation, particularly in targeting specific metabolic pathways due to their ability to interact selectively with enzymes involved in amino acid metabolism .

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Enzyme-Assisted Production : A study on enzyme-assisted synthesis highlighted that optically pure D-tert-Leucine could be obtained through enzymatic hydrolysis, showcasing its potential for producing high-purity compounds for pharmaceutical use .

- Metabolic Pathway Analysis : Research on the metabolic pathways involving this compound indicated that it can influence various biochemical processes, including protein synthesis and energy metabolism in cells .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for DL-tert-Leucine, and how are they validated experimentally?

this compound is commonly synthesized via esterification or acid-catalyzed reactions. For example, a validated protocol involves reacting this compound with SOCl₂ in dry MeOH under controlled temperatures (0°C to 70°C) to yield methyl ester hydrochloride derivatives. Post-synthesis, purity is confirmed using techniques like NMR, HPLC, or mass spectrometry, with residual solvents quantified via GC . Experimental validation requires adherence to stoichiometric ratios (e.g., 2.02 equiv. SOCl₂) and reproducibility checks under inert conditions to avoid side reactions .

Q. How can researchers characterize the stereochemical purity of this compound in asymmetric synthesis applications?

Chiral chromatography (e.g., using Chiralpak columns) coupled with polarimetry or circular dichroism (CD) spectroscopy is recommended. For enzymatic studies, kinetic resolution assays with leucine dehydrogenase and NAD⁺ regeneration systems (e.g., NOX from Lactobacillus brevis) can distinguish enantiomers. These methods require calibration with known enantiomeric standards and validation of cofactor specificity (e.g., NADH vs. NADPH activity) .

Q. What are the critical parameters for ensuring reproducibility in this compound-based peptide synthesis?

Key parameters include:

- Solvent selection : Dry MeOH or DMF for solubility and reactivity.

- Temperature control : Avoid thermal decomposition by maintaining reactions below 70°C.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent racemization. Detailed protocols should be documented in supplementary materials, including purification steps (e.g., recrystallization in Et₂O) .

Advanced Research Questions

Q. How can enzymatic resolution of this compound be optimized for high enantiomeric excess (ee) in chiral building block synthesis?

Optimization involves screening dehydrogenases (e.g., leucine dehydrogenase) and cofactor regeneration systems (e.g., NOX enzymes). For instance, coupling with L. brevis NOX achieves NAD⁺ recycling but requires NADPH compatibility testing. Advanced strategies include enzyme engineering (site-directed mutagenesis) to enhance NADPH affinity or computational docking studies to predict substrate-enzyme interactions. Contradictions in cofactor preference (e.g., NADH vs. NADPH) must be addressed via kinetic assays .

Q. What experimental strategies resolve contradictions in reported stereochemical outcomes of this compound derivatives?

Discrepancies may arise from solvent polarity effects or competing reaction pathways. To address this:

- Control experiments : Compare results in polar (MeOH) vs. nonpolar (toluene) solvents.

- Mechanistic studies : Use isotopic labeling (e.g., D₂O for protonation steps) or in-situ IR spectroscopy to track intermediates.

- Data cross-validation : Replicate published protocols with strict adherence to reported conditions and analyze deviations using multivariate statistics .

Q. How can researchers design robust reaction conditions for this compound amidification to minimize racemization?

Racemization is mitigated by:

- Low-temperature activation : Use coupling agents like HATU or EDCI at −20°C.

- Additives : Include HOAt or Oxyma to suppress base-induced epimerization.

- Real-time monitoring : Employ inline NMR or Raman spectroscopy to detect early-stage racemization. Method validation should include ee comparisons before and after purification .

Q. What are the best practices for integrating this compound into antimicrobial peptide design while addressing solubility challenges?

Tert-leucine’s hydrophobicity requires balancing with polar residues (e.g., lysine or arginine). Use computational tools like Rosetta or MOE to predict peptide folding and solvent-accessible surface area (SASA). Experimentally, employ dynamic light scattering (DLS) to assess aggregation and adjust buffer conditions (e.g., pH 7.4 PBS with 10% DMSO) .

Methodological & Data Analysis Questions

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

Q. What statistical approaches are recommended for analyzing contradictory data in this compound catalytic studies?

Apply multivariate analysis (e.g., PCA or PLS regression) to identify variables (e.g., temperature, catalyst loading) causing discrepancies. Use Bayesian inference models to quantify uncertainty in kinetic parameters. Transparent reporting of confidence intervals and effect sizes is critical .

Q. How can literature reviews on this compound applications be structured to identify research gaps effectively?

Use systematic review frameworks:

- Keyword search : Combine terms like “this compound,” “kinetic resolution,” and “chiral synthesis” in databases (SciFinder, Reaxys).

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.

- Gap analysis : Map enzyme-substrate pairs or synthetic routes lacking mechanistic validation .

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197039, DTXSID00308412 | |

| Record name | 2-Amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33105-81-6, 20859-02-3, 471-50-1 | |

| Record name | tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Terleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20859-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.